molecular formula C14H11N3O2 B8651177 (4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid

(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid

Cat. No. B8651177
M. Wt: 253.26 g/mol
InChI Key: IMABEGWHDLJGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

A mixture of 400 mg of 4-iodophenylacetic acid, 273 mg of 4-azabenzimidazole, 17.9 mg of trans,trans-dibenzylideneacetone, 303 mg of 1,10-phenanthroline, 19.2 mg of copper (I) trifluoromethanesulfonate benzene complex and 547 mg of Cs2CO3 in 1.5 ml of xylene is stirred for 80 hours at 125° C. The mixture obtained is allowed to cool to rt and concentrated in vacuo. The concentration residue obtained is dissolved in aqueous 1N NaOH solution and extracted with EtOAc. To the aqueous layer aqueous 1N HCl is added in order to obtain an acidic pH and the mixture obtained is extracted with CH2Cl2. The organic phase obtained is dried (Na2SO4), filtered and concentrated. The concentration residue obtained is subjected to reversed phase MPLC(CH3CN/H2O/TFA). (4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid is obtained.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
17.9 mg
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
CH3CN H2O TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[N:20][C:15]=2[NH:14][CH:13]=1.C(=C/C(/C=C/C1C=CC=CC=1)=O)\C1C=CC=CC=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].CC#N.O.C(O)(C(F)(F)F)=O>C1(C)C(C)=CC=CC=1.[OH-].[Na+]>[N:12]1[C:16]2[C:15](=[N:20][CH:19]=[CH:18][CH:17]=2)[N:14]([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)[CH:13]=1 |f:4.5.6,7.8.9,11.12|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)O
Name
Quantity
273 mg
Type
reactant
Smiles
N1=CNC2=C1C=CC=N2
Name
Quantity
17.9 mg
Type
reactant
Smiles
C(/C1=CC=CC=C1)=C\C(=O)/C=C/C1=CC=CC=C1
Name
Quantity
303 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
547 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
CH3CN H2O TFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O.C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
is stirred for 80 hours at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentration residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
ADDITION
Type
ADDITION
Details
To the aqueous layer aqueous 1N HCl is added in order
CUSTOM
Type
CUSTOM
Details
to obtain an acidic pH
CUSTOM
Type
CUSTOM
Details
the mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentration residue obtained

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
N1=CN(C2=NC=CC=C21)C2=CC=C(C=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.